molecular formula C29H36N2O5 B126280 Zanapezil fumarate CAS No. 142852-51-5

Zanapezil fumarate

Cat. No. B126280
M. Wt: 492.6 g/mol
InChI Key: CWEHWZPCDBRUNO-WLHGVMLRSA-N
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Description

Zanapezil fumarate is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a potent drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In

Scientific Research Applications

Alzheimer's Disease Research

Zanapezil fumarate, specifically studied as TAK-147, has been investigated for its potential in treating Alzheimer's Disease (AD). It is a selective acetylcholine esterase inhibitor and shows promise in this area. A study by Hatip-Al-Khatib et al. (2005) revealed that TAK-147 increased levels of acetylcholine, epinephrine, dopamine, and serotonin in the ventral hippocampus of rats. This increase in monoamine levels, along with acetylcholine, could be valuable in the treatment of AD and other neurological disorders.

Comparison with Donepezil

Another study compared TAK-147 (zanapezil) and donepezil (E2020) regarding their effects on extracellular acetylcholine levels. Hatip-Al-Khatib et al. (2004) found that both drugs increased acetylcholine levels in the ventral hippocampus of rats, but E2020 showed more potency than TAK-147. However, TAK-147 was observed to induce less skeletal muscle fasciculation and other side effects than E2020.

Neuroprotective Effects of Fumarates

Fumarates, including zanapezil fumarate, demonstrate neuroprotective effects. Scannevin et al. (2012) explored dimethyl fumarate (DMF) and monomethyl fumarate (MMF) on oxidative stress resistance in central nervous system cells. They discovered that treatment with these compounds led to increased nuclear levels of active Nrf2, which in turn regulated antioxidant genes, suggesting their potential in treating neurodegenerative diseases like multiple sclerosis.

Chemical Synthesis

The chemical synthesis of zanapezil fumarate has also been a subject of study. Wang & Dong (2018) described a direct β-alkylation of ketones and aldehydes with simple alkyl bromides, using a Pd-catalyzed redox-cascade strategy, which includes a concise formal synthesis of Zanapezil.

Emerging Therapeutic Applications

Fumarates have broader therapeutic applications, beyond just neurological conditions. Hoogendoorn et al. (2021) reviewed the pharmacokinetics and pharmacodynamics of fumarates, including their use in neurological and cardiovascular diseases. They emphasized the need for further research to fully understand the mechanisms of fumarates and optimize their use in various conditions.

properties

CAS RN

142852-51-5

Product Name

Zanapezil fumarate

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CWEHWZPCDBRUNO-WLHGVMLRSA-N

Isomeric SMILES

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

SMILES

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Other CAS RN

263248-42-6

synonyms

3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate
TAK 147
TAK-147

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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